t-Boc-Aminooxy-PEG1-amine
Overview
Description
t-Boc-Aminooxy-PEG1-amine is a polyethylene glycol (PEG) derivative that contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and an amine group. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes) .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG1-amine is a PEG linker containing a Boc-protected aminooxy group and an amine group . The primary targets of this compound are aldehyde or ketone groups, with which it can form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Mode of Action
The protected aminooxy group in this compound can be deprotected under mild acidic conditions . Once deprotected, it can react with an aldehyde or ketone group to form a stable oxime linkage . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s aminooxy group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its reactivity. Additionally, its solubility in aqueous media suggests that the presence and nature of solvents in the environment could also affect its action and stability.
Biochemical Analysis
Biochemical Properties
The Boc-protected aminooxy group in t-Boc-Aminooxy-PEG1-amine can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Cellular Effects
The ability of the compound to form stable oxime linkages with aldehydes or ketones suggests that it could potentially interact with various cellular components and influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable oxime linkage with aldehydes or ketones . This reaction is facilitated by the deprotection of the aminooxy group under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG1-amine typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated to a PEG chain to form the PEG1-amine derivative.
Deprotection: The Boc group is removed under mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG1-amine undergoes several types of chemical reactions, including:
Oxime formation: The deprotected aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.
Amide bond formation: The amine group reacts with carboxylic acids or activated NHS esters to form amide bonds.
Common Reagents and Conditions
Deprotection: Mild acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc group.
Oxime formation: Aldehydes or ketones are used as reactants.
Amide bond formation: Carboxylic acids or activated NHS esters are used as reactants.
Major Products Formed
Oxime linkages: Formed from the reaction of the deprotected aminooxy group with aldehydes or ketones.
Amide bonds: Formed from the reaction of the amine group with carboxylic acids or activated NHS esters
Scientific Research Applications
t-Boc-Aminooxy-PEG1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG1-amine can be compared with other similar compounds, such as:
t-Boc-N-amido-PEG2-CH2CO2H: This compound contains a Boc-protected amine on one end and a carboxyl group on the other end.
t-Boc-Aminooxy-PEG2-amine: Similar to this compound but with an additional PEG unit, providing greater solubility and flexibility.
The uniqueness of this compound lies in its specific combination of functional groups and PEG spacer, which offers a balance of reactivity and solubility .
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-14-7-6-13-5-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYYGLYRGAJOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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